1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
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Overview
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is a synthetic organic compound characterized by a pyrrolidine ring substituted with a tert-butylsulfonyl group and a propanone moiety attached to a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using tert-butylsulfonyl chloride and a base such as triethylamine.
Attachment of the Propanone Moiety: The propanone moiety is attached through a condensation reaction with an appropriate ketone precursor.
Substitution with the Dichlorophenyl Group: The final step involves the substitution of the pyrrolidine ring with the dichlorophenyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
- 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- 1-(3-(Ethylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
Comparison:
- Structural Differences: The main difference lies in the substituent on the sulfonyl group (tert-butyl vs. methyl or ethyl).
- Reactivity: The size and steric hindrance of the tert-butyl group may affect the compound’s reactivity and interaction with molecular targets.
- Applications: While similar compounds may share some applications, the unique structural features of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one may confer distinct advantages in specific research areas.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO3S/c1-17(2,3)24(22,23)12-9-10-20(11-12)16(21)8-7-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZZGEVDFVEEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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